Diethyl acetamido[(2,4-dichlorophenyl)methyl]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 29452 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of NSC 29452 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic routes typically involve:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often in the presence of catalysts to increase the reaction rate and yield.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial production methods for NSC 29452 may involve scaling up these laboratory procedures, ensuring that the reactions are efficient and cost-effective on a larger scale.
Chemical Reactions Analysis
NSC 29452 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: NSC 29452 can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups present in NSC 29452.
Scientific Research Applications
NSC 29452 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound is studied for its interactions with biological molecules, including proteins and nucleic acids.
Medicine: NSC 29452 is investigated for its potential therapeutic effects, including its role in drug development and disease treatment.
Industry: The compound is used in the production of various industrial chemicals and materials, benefiting from its unique chemical properties.
Mechanism of Action
The mechanism by which NSC 29452 exerts its effects involves specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways involved depend on the context of its use, whether in a chemical reaction or a biological system.
Comparison with Similar Compounds
NSC 29452 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous functional groups or chemical structures. The comparison often focuses on differences in reactivity, stability, and applications, providing insights into why NSC 29452 is preferred for certain uses.
Some similar compounds include:
NSC 12345: Known for its similar reactivity in oxidation reactions.
NSC 67890: Shares structural similarities but differs in its biological activity.
NSC 11223: Used in similar industrial applications but with different reaction conditions.
Properties
CAS No. |
5472-72-0 |
---|---|
Molecular Formula |
C16H19Cl2NO5 |
Molecular Weight |
376.2 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-[(2,4-dichlorophenyl)methyl]propanedioate |
InChI |
InChI=1S/C16H19Cl2NO5/c1-4-23-14(21)16(19-10(3)20,15(22)24-5-2)9-11-6-7-12(17)8-13(11)18/h6-8H,4-5,9H2,1-3H3,(H,19,20) |
InChI Key |
UWNJQTCOLIEBCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.